![molecular formula C14H12BrNO4S B3454931 2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid](/img/structure/B3454931.png)
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid
Übersicht
Beschreibung
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid is an organic compound that features a benzenesulfonyl group attached to a 4-bromoaniline moiety, which is further linked to an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid typically involves the following steps:
Nitration and Reduction: The initial step involves the nitration of benzene to form nitrobenzene, which is subsequently reduced to aniline.
Bromination: The aniline derivative undergoes bromination to introduce the bromine atom at the para position, forming 4-bromoaniline.
Sulfonylation: The 4-bromoaniline is then reacted with benzenesulfonyl chloride in the presence of a base to form N-(benzenesulfonyl)-4-bromoaniline.
Acetylation: Finally, the N-(benzenesulfonyl)-4-bromoaniline is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of sulfonic acids or sulfonamides.
Coupling: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzenesulfonyl group can interact with amino acid residues in proteins, leading to changes in protein function and cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: Shares the bromine and aniline moieties but lacks the benzenesulfonyl and acetic acid groups.
Benzenesulfonic Acid: Contains the sulfonyl group but lacks the bromine and aniline components.
N-(benzenesulfonyl)aniline: Similar structure but without the bromine atom.
Uniqueness
This makes it a valuable compound for targeted chemical synthesis and research applications .
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGQYKZSEMZUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3454849.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3454870.png)
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(3-methylphenyl)acetamide](/img/structure/B3454885.png)
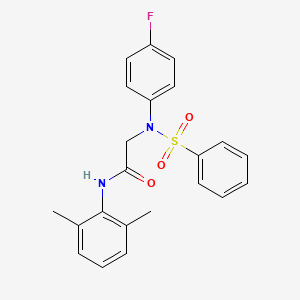
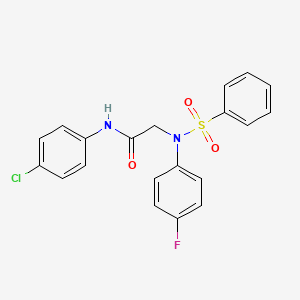
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-pyridin-3-ylacetamide](/img/structure/B3454910.png)


![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3454926.png)
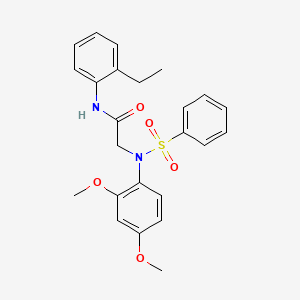
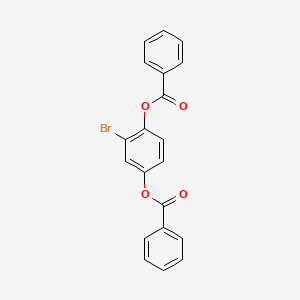
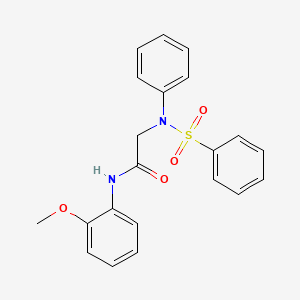
![2-[N-(benzenesulfonyl)anilino]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3454957.png)
![1-(3-CHLOROPHENYL)-4-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]BENZOYL}PIPERAZINE](/img/structure/B3454969.png)
